

A Comparative Analysis of the Thermal Stability of Irganox 1035 and Irganox 1076

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal stability of two widely used phenolic antioxidants, **Irganox 1035** and Irganox 1076. Phenolic antioxidants are critical in protecting polymeric materials from degradation caused by heat and oxygen, thereby extending their service life and ensuring their performance integrity. The selection of an appropriate antioxidant is paramount and is often dictated by the specific processing temperatures and long-term service conditions of the material. This document summarizes available quantitative data, outlines experimental methodologies for thermal analysis, and presents a logical workflow for such comparative studies.

Executive Summary

Irganox 1076 and Irganox 1035 are both high-performance phenolic antioxidants. While both offer excellent stabilization, their thermal stability profiles exhibit key differences. Based on available data, Irganox 1076 has well-documented thermal stability with specific weight loss data from thermogravimetric analysis (TGA). In contrast, specific TGA data for Irganox 1035 is not readily available in public literature, though it is recognized for its robust heat stabilization properties, with an estimated thermal decomposition temperature of approximately 220°C.

Quantitative Data Comparison

The thermal stability of antioxidants is a critical parameter, directly influencing their effectiveness during high-temperature processing and end-use applications. The following table



summarizes the key thermal properties of **Irganox 1035** and Irganox 1076 based on available data.

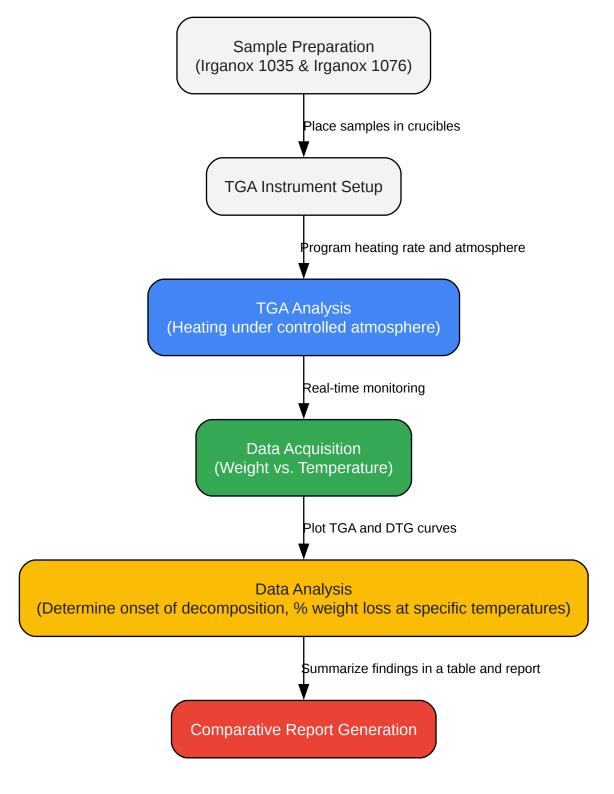
Property	Irganox 1035	Irganox 1076
Chemical Structure	Thiodiethylene bis[3-(3,5-di- tert-butyl-4- hydroxyphenyl)propionate]	Octadecyl 3-(3,5-di-tert-butyl- 4-hydroxyphenyl)propionate
Melting Point	63-68 °C[1]	50-55 °C[2][3]
Thermal Decomposition	~220 °C[4]	See TGA data below
TGA: 1% Weight Loss	Data not available	230 °C
TGA: 10% Weight Loss	Data not available	288 °C

Note: The thermal decomposition temperature for **Irganox 1035** is based on a secondary source and should be considered an approximation in the absence of manufacturer-provided TGA data.

Experimental Workflow for Thermal Stability Assessment

A standard and effective method for evaluating the thermal stability of antioxidants is Thermogravimetric Analysis (TGA). The following diagram illustrates a typical experimental workflow for comparing the thermal stability of two antioxidant samples.





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A typical workflow for comparative Thermogravimetric Analysis (TGA).



Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a representative experimental protocol for conducting TGA on phenolic antioxidants. The specific parameters can be adjusted based on the material's properties and the analytical objectives.

Objective: To determine and compare the thermal decomposition profiles of **Irganox 1035** and Irganox 1076.

Apparatus:

- Thermogravimetric Analyzer (TGA)
- Analytical balance (accurate to 0.01 mg)
- Sample pans (e.g., platinum or alumina)
- Inert gas supply (e.g., Nitrogen) and an oxidizing gas supply (e.g., Air)

Procedure:

- Sample Preparation:
 - Ensure the antioxidant samples are dry and in a fine powder form to ensure uniform heating.
 - Accurately weigh 5-10 mg of the antioxidant sample into a TGA sample pan.
- Instrument Setup:
 - Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.
 - Place the sample pan into the TGA furnace.
 - Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere analysis or air for oxidative stability) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to



ensure a stable atmosphere.

Thermal Program:

- Equilibrate the sample at a starting temperature (e.g., 30 °C).
- Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 600 °C).

Data Collection:

- Continuously record the sample weight as a function of temperature.
- Data Analysis:
 - Plot the percentage of weight loss versus temperature to obtain the TGA curve.
 - The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of weight loss.
 - Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
 - Determine the temperatures at which specific percentages of weight loss (e.g., 1%, 5%, 10%) occur.

Discussion of Results

The available data indicates that Irganox 1076 exhibits high thermal stability, with decomposition initiating at elevated temperatures. The temperatures for 1% and 10% weight loss provide specific data points for its thermal degradation profile.

For **Irganox 1035**, while quantitative TGA data is not as readily available in the public domain, its chemical structure, which includes a sulfur-containing moiety, is known to contribute to its efficacy as a heat stabilizer.[5][6] The estimated decomposition temperature of around 220°C suggests it is also a thermally robust antioxidant suitable for many applications.

Conclusion



Both **Irganox 1035** and Irganox 1076 are effective phenolic antioxidants with high thermal stability. The choice between them will depend on the specific processing conditions and long-term thermal exposure of the end product. For applications requiring well-documented thermal performance with specific weight loss data, Irganox 1076 is a strong candidate. **Irganox 1035** is also a highly capable heat stabilizer, and for applications where its unique sulfur-containing structure offers synergistic benefits, it remains a compelling choice. For critical applications, it is recommended to perform direct comparative TGA testing under conditions that closely mimic the intended processing and use environments.

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